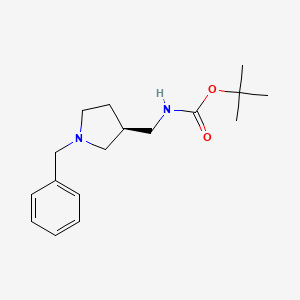

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

Vue d'ensemble

Description

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C17H26N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction of (S)-tert-butyl carbamate with (1-benzylpyrrolidin-3-yl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

Oxidation: Oxidized derivatives of the benzyl or pyrrolidine rings.

Reduction: Reduced forms of the carbamate or benzyl groups.

Substitution: Substituted derivatives at the benzyl or pyrrolidine positions.

Applications De Recherche Scientifique

Organic Synthesis

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate serves as a valuable building block in the synthesis of complex organic molecules. Its structural features allow for the creation of various derivatives that can be utilized in different chemical reactions, including oxidation, reduction, and substitution reactions .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Enzyme Inhibition: Research has indicated that it may act as an enzyme inhibitor, particularly relevant in pathways associated with neurodegenerative diseases such as Alzheimer's disease. It could potentially modulate neurotransmitter levels or inhibit enzymes involved in amyloid-beta aggregation .

- Drug Development: Due to its unique structural characteristics, it is being explored as a precursor for novel drug candidates targeting various biological pathways .

Biological Studies

In biological research, this compound is utilized to study interactions with specific molecular targets such as receptors and enzymes. Its ability to affect biological activity makes it a subject of interest in pharmacological studies aimed at understanding disease mechanisms and developing new therapeutic strategies .

Agrochemical Applications

The compound is also being explored for applications in agrochemicals, where its derivatives may serve as intermediates for the synthesis of pesticides or herbicides, contributing to agricultural productivity and sustainability .

Case Study 1: Neurodegenerative Disease Research

A study published in a peer-reviewed journal highlighted the potential of this compound as an inhibitor of amyloid-beta aggregation. The findings suggested that this compound could modulate the activity of enzymes involved in amyloid formation, offering insights into therapeutic approaches for Alzheimer's disease.

Case Study 2: Synthesis of Complex Molecules

In a recent publication on organic synthesis methodologies, researchers demonstrated the use of this compound as a key intermediate in synthesizing novel pyrrolidine derivatives. The study showcased various reaction conditions and their effects on yield and purity, emphasizing the compound's versatility in synthetic chemistry.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl ((1-phenylpyrrolidin-3-yl)methyl)carbamate

- tert-Butyl ((1-methylpyrrolidin-3-yl)methyl)carbamate

- tert-Butyl ((1-ethylpyrrolidin-3-yl)methyl)carbamate

Uniqueness

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is unique due to its specific structural features, such as the benzyl group attached to the pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Activité Biologique

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, with the molecular formula C17H26N2O2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction of (S)-tert-butyl carbamate with (1-benzylpyrrolidin-3-yl)methyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases such as triethylamine facilitating the nucleophilic substitution process .

Chemical Structure:

- Molecular Weight: 290.40 g/mol

- CAS Number: 303111-41-3

- Purity: Typically assessed during synthesis and purification processes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been noted for its potential as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases. The compound may modulate neurotransmitter levels or inhibit enzymes involved in amyloid-beta aggregation, which is significant in Alzheimer's disease research .

Enzyme Inhibition

Research indicates that this compound can act as a β-secretase inhibitor, which is crucial in preventing the formation of amyloid plaques associated with Alzheimer's disease. In vitro studies have demonstrated that this compound can significantly reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ1-42), suggesting a protective effect against neurotoxicity .

Case Studies

- In Vitro Studies:

-

In Vivo Models:

- In experiments involving scopolamine-induced memory impairment in rats, the compound exhibited moderate protective effects on cognitive function, although it did not achieve statistical significance compared to standard treatments like galantamine . This highlights the need for further investigation into its bioavailability and efficacy in vivo.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C17H26N2O2 | β-secretase inhibition |

| tert-butyl ((1-methylpyrrolidin-3-yl)methyl)carbamate | C16H24N2O2 | Moderate enzyme inhibition |

| tert-butyl ((1-phenylpyrrolidin-3-yl)methyl)carbamate | C17H26N2O2 | Neuroprotective effects |

Propriétés

IUPAC Name |

tert-butyl N-[[(3S)-1-benzylpyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRKPCRXBAHJGS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363906 | |

| Record name | tert-Butyl {[(3S)-1-benzylpyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303111-41-3 | |

| Record name | tert-Butyl {[(3S)-1-benzylpyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.